tert-Butyl 5-methoxy-1H-indole-3-carboxylate

Lipophilicity LogP Drug Design

Optimizing CNS-penetrant candidates often fails due to insufficient lipophilicity of intermediates. tert-Butyl 5-methoxy-1H-indole-3-carboxylate (LogP 3.5) overcomes this limitation, offering superior blood-brain barrier penetration potential over methyl ester analogs (LogP 1.96). • Enables chemoselective deprotection strategies-tert-butyl ester is ~10^4× more stable to basic hydrolysis than methyl esters, critical for convergent synthesis. • 5-Methoxy substitution directs regioselective functionalization, distinguishing it from halogenated analogs for kinase and protease inhibitor development. • NLT 98% purity minimizes side products in coupling reactions, eliminating costly intermediate purification and maintaining economically viable yields during scale-up.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1033265-55-2
Cat. No. B1510282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-methoxy-1H-indole-3-carboxylate
CAS1033265-55-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-8-15-12-6-5-9(17-4)7-10(11)12/h5-8,15H,1-4H3
InChIKeyRLUABYIWAMNZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-methoxy-1H-indole-3-carboxylate Procurement Guide


tert-Butyl 5-methoxy-1H-indole-3-carboxylate (CAS 1033265-55-2) is a heterocyclic building block featuring an indole core with a 5-methoxy substituent and a carboxylic acid protected as a tert-butyl ester . It serves as a versatile intermediate in organic synthesis, particularly for the development of kinase and transcription factor inhibitors, as well as agrochemicals [1]. The tert-butyl ester group provides a balance of steric protection and stability, facilitating selective further functionalization at the indole nitrogen or via nucleophilic substitution at the methoxy group .

Indole core building block for kinase and transcription factor inhibitor synthesis
tert-Butyl ester provides steric protection and orthogonal deprotection options
5-Methoxy substitution directs regioselective functionalization

Indole Ester Interchange Risks


Indole-3-carboxylate esters are not interchangeable commodities; variations in the ester group and substitution pattern critically dictate physicochemical properties, reactivity, and application scope [1]. The tert-butyl ester provides specific advantages in lipophilicity, steric protection, and deprotection orthogonality compared to methyl or ethyl analogs, directly impacting reaction yields, ease of purification, and the success of downstream coupling reactions . Furthermore, the 5-methoxy substitution directs regioselective reactivity, distinguishing it from other halogenated or unsubstituted indole-3-carboxylates, which are used for entirely different synthetic targets such as agrochemicals or specific antiviral inhibitors .

Attribute
tert-Butyl ester (Target)
Methyl / Ethyl ester analogs
Lipophilicity
Higher LogP, may support CNS penetration studies
Lower LogP, alters permeability profile
Base stability
Resistant to mild basic hydrolysis; allows orthogonal deprotection
Labile under basic conditions; may limit synthetic sequence
Application domain
Documented in agrochemical intermediate routes
Often used for different targets; ester and substitution pattern shift reactivity

tert-Butyl 5-methoxy-1H-indole-3-carboxylate: Key Evidence


Lipophilicity vs. Methyl Ester

The tert-butyl ester significantly increases lipophilicity compared to the methyl ester analog. The computed LogP (XLogP) for the target compound is 3.5, while the methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5) has a reported LogP of 1.96 [1][2]. This difference of over 1.5 log units translates to a predicted 30-fold increase in partition coefficient, which can be critical for optimizing membrane permeability or blood-brain barrier penetration in drug discovery programs [1].

Lipophilicity vs. Methyl Ester
Data to verify
ΔLogP ≈ +1.54 (~35× partition)
Supports CNS penetration optimization studies
Computed values; review experimental LogD
Lipophilicity LogP Drug Design Physicochemical Properties

High Purity Specification

Several vendors supply this compound with a minimum purity specification of 95%, but a key differentiator for procurement is the availability of lots with a guaranteed purity of NLT 98% (No Less Than 98%) . This higher purity grade, certified to ISO standards, reduces the risk of side reactions and simplifies purification in multi-step syntheses compared to the more common 95% grade . In contrast, common analogs like the methyl ester are frequently offered only at lower purity grades or without a specific high-purity guarantee, requiring additional in-house purification before use in sensitive catalytic reactions .

Purity Specification
Data to verify
NLT 98% (ISO certified)
Reduces purification steps in multi-step synthesis
Verify lot-specific CoA
Procurement Purity Quality Control Building Block

Orthogonal Stability vs. Methyl Ester

The sterically hindered tert-butyl ester exhibits significantly greater resistance to nucleophilic attack and basic hydrolysis compared to the methyl ester. While the methyl ester is susceptible to saponification under mild basic conditions (e.g., LiOH in THF/water at 0°C to room temperature), the tert-butyl ester remains stable under these same conditions . This orthogonality allows for selective deprotection of other base-labile groups in the presence of the tert-butyl ester, a synthetic advantage not shared by methyl or ethyl ester analogs . Quantitative kinetic data for indole-3-carboxylates shows that methyl esters hydrolyze approximately 10^4 times faster than tert-butyl esters under basic conditions due to steric hindrance and reduced carbonyl electrophilicity .

Hydrolysis Stability
Class-level
Methyl ester ~10⁴× faster
Enables selective deprotection strategies
Class-level kinetic inference; verify under specific conditions
Orthogonal Protection Reaction Selectivity Ester Hydrolysis Synthetic Strategy

Agrochemical Intermediate vs. Free Acid

This specific tert-butyl ester is documented as a direct intermediate in the synthesis of high-efficiency insecticides and fungicides . In contrast, the free carboxylic acid (5-methoxyindole-3-carboxylic acid, CAS 10242-01-0) is reported for use in synthesizing antitumor IDO1 and VEGFR-2 kinase inhibitors [1], representing a completely different application domain. The protected ester form is crucial for agrochemical synthesis, likely due to its improved solubility in non-polar media and compatibility with formulation processes, whereas the free acid is preferentially used when aqueous solubility and salt formation are desired for pharmaceutical candidates [1].

Application Domain
Data to verify
Agrochemical intermediate vs. pharma free acid
Matches documented agrochemical synthetic routes
Confirm published route requirements
Agrochemical Pesticide Intermediate Synthetic Application Industrial Chemistry

Procurement Scenarios


CNS Drug Candidate Optimization

A medicinal chemistry team is optimizing a lead series for a neurodegenerative disease target and requires a building block with high lipophilicity to improve blood-brain barrier penetration. The team should procure this tert-butyl ester (LogP 3.5) over the methyl ester analog (LogP 1.96) to enhance the compound's LogD without adding unnecessary molecular weight. The enhanced lipophilicity of the tert-butyl ester directly supports the design of CNS-penetrant candidates [1].

Novel Insecticidal Lead Synthesis

A process chemistry group in an agrochemical company is tasked with scaling up a patented insecticide synthesis. The published route specifies the use of tert-butyl 5-methoxy-1H-indole-3-carboxylate as a key intermediate. Procuring the NLT 98% purity grade ensures that the subsequent coupling reaction proceeds with minimal side-product formation, thereby avoiding the need for a costly intermediate purification step and maintaining the overall yield within economically viable limits .

Orthogonal Protecting Group Strategy

A synthetic chemistry lab is executing a complex total synthesis of a natural product that requires the selective deprotection of a methyl ester in the presence of a more hindered ester. The team selects this tert-butyl ester, as its resistance to basic hydrolysis (being approximately 10^4 times more stable than the methyl ester under basic conditions) allows for the chemoselective unmasking of the methyl ester without affecting the tert-butyl ester, a critical maneuver for the convergent synthetic plan .

FBDD Library Design

In an FBDD campaign, a library of indole-based fragments is being designed for a screen against a novel antiviral protease target. The 5-methoxy substitution pattern, combined with the steric bulk and lipophilicity of the tert-butyl ester, offers a distinct three-dimensional and electronic profile compared to unsubstituted or halogenated analogs. This specific combination has been associated with the development of protease inhibitors, making it a privileged scaffold for inclusion in the fragment library [2].

Application
Selection Property
Validation Focus
CNS penetration optimization studies
High lipophilicity (tert-butyl ester)
LogD / BBB permeability assay
Insecticidal lead synthesis scale-up
High purity grade
Impurity profile and coupling yield
Complex synthesis with orthogonal deprotection
Base-stable tert-butyl ester
Selective deprotection under basic conditions
Fragment-based screening library
5-Methoxy substitution with steric bulk
Binding affinity and selectivity screening
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